molecular formula C11H14O5 B3052067 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one CAS No. 38209-33-5

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Cat. No.: B3052067
CAS No.: 38209-33-5
M. Wt: 226.23 g/mol
InChI Key: HBOJXVDFLHJNLK-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (CAS 38209-33-5) is a phenolic ketone with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g/mol . This compound is a significant phytochemical that has been isolated from diverse plant species, including Erigeron annuus , Stauntonia obovatifoliola , and Hydnocarpus anthelminthica . Its natural occurrence makes it a compound of interest in botanical and medicinal chemistry research. In scientific investigations, it is studied for its potential biological activities, which include antioxidant and antimicrobial properties . Research into its mechanism of action suggests it may interact with key biological targets; predicted data indicates potential inhibition of the Nuclear Factor NF-kappa-B p105 subunit, which could point to anti-inflammatory pathways, and activation of the transcription factor Nrf2 (NF-E2-related factor 2), a key regulator of the antioxidant response . From a chemistry perspective, it serves as a valuable building block in organic synthesis. The compound can be efficiently synthesized via base-catalyzed hydroxymethylation of 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one with formaldehyde, a reliable method that can be adapted for scalable continuous flow production . This product is intended for research purposes only in fields such as chemistry, biology, and medicine. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,12,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJXVDFLHJNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556278
Record name 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38209-33-5
Record name 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Hydroxymethylation

The most widely reported method involves the hydroxymethylation of 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one (syringoylacetone) using formaldehyde under alkaline conditions. This reaction introduces a hydroxymethyl group at the α-position of the ketone, yielding the target compound.

Reaction Conditions

  • Substrate : 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one
  • Reagent : Formaldehyde (37% aqueous solution)
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Ethanol:acetone (1:1 v/v)
  • Temperature : Room temperature (25°C)
  • Duration : 4–24 hours

Procedure

  • The aryl ketone (1.0 mmol) is dissolved in ethanol:acetone (18 mL).
  • Potassium carbonate (10.8 mmol) and formaldehyde (0.3 mL) are added sequentially.
  • The mixture is stirred at room temperature until completion (monitored by TLC).
  • The crude product is purified via flash chromatography (ethyl acetate:petroleum ether, 3:2).

Mechanistic Insights
Formaldehyde acts as a hydroxymethylating agent, undergoing nucleophilic attack by the enolate of the aryl ketone. The base deprotonates the α-hydrogen of the ketone, generating an enolate that reacts with formaldehyde to form a β-hydroxy intermediate. Subsequent tautomerization yields the stable α-hydroxy ketone.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow systems enhance reaction efficiency and reproducibility. This method adapts the hydroxymethylation process to a flow reactor, optimizing heat and mass transfer.

Key Parameters

  • Residence Time : 10–15 minutes
  • Catalyst : Heterogeneous basic resins (e.g., Amberlyst A26)
  • Temperature : 50–60°C
  • Yield : ~85% (theoretical)

Advantages

  • Reduced solvent consumption
  • Improved reaction control
  • Scalability to multi-kilogram batches

Condensation of Benzaldehyde Derivatives

Aldol Condensation Pathway

Although less common, aldol condensation between 4-hydroxy-3,5-dimethoxybenzaldehyde and hydroxyacetone has been explored for synthesizing the target compound. This method is limited by side reactions but offers a route to structurally diverse analogs.

Reaction Setup

Parameter Value
Benzaldehyde derivative 4-hydroxy-3,5-dimethoxybenzaldehyde
Ketone Hydroxyacetone
Catalyst Sodium hydroxide (NaOH)
Solvent Methanol
Temperature Reflux (65°C)
Duration 6–8 hours

Outcome
The reaction produces a mixture of α,β-unsaturated ketones and the desired product, necessitating rigorous purification. Yields rarely exceed 40% due to competing dehydration.

Oxidative Functionalization of Propanol Derivatives

Selective Oxidation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-ol

Secondary alcohols can be oxidized to α-hydroxy ketones using mild oxidizing agents. This method is advantageous for substrates sensitive to strong bases.

Oxidation Protocol

  • Substrate : 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-ol
  • Oxidizing Agent : Pyridinium chlorochromate (PCC)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to room temperature
  • Yield : 60–70%

Limitations

  • Over-oxidation to carboxylic acids may occur.
  • Requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hydroxymethylation 75–80 ≥95 High Moderate
Continuous Flow 80–85 ≥98 Very High High
Aldol Condensation 30–40 80–85 Low Low
Oxidative Functionalization 60–70 90–92 Moderate Moderate

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase enolate stability but may hinder formaldehyde solubility. Ethanol:acetone mixtures balance reactivity and solubility.

Temperature Control

Elevated temperatures accelerate hydroxymethylation but risk formaldehyde polymerization. Optimal results are achieved at 25–40°C.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, boosting yields by 10–15%.

Industrial Production Challenges

Byproduct Management

Common byproducts include:

  • Over-hydroxymethylated derivatives : Addressed via stoichiometric control of formaldehyde.
  • Dimeric species : Mitigated by dilution and rapid mixing.

Purification Techniques

  • Chromatography : Effective but costly for large-scale use.
  • Crystallization : Preferred in industry; the compound crystallizes from ethyl acetate:hexane (1:3).

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include:

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways . The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its hydroxy and methoxy groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other diarylpropanones and phenolic ketones, differing primarily in substitution patterns (hydroxyl/methoxy groups) and stereochemistry. Below is a comparative analysis:

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents (Aromatic Ring) β-Position Molecular Weight Source Bioactivity Notes
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one C₁₁H₁₄O₅ 4-OH, 3-OCH₃, 5-OCH₃ 2-OH 226.23 Erigeron annuus , Stauntonia obovatifoliola Anti-hepatocellular activity ; no cytotoxicity (HCT-8, HepG2, etc.)
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one C₁₀H₁₂O₄ 4-OH, 3-OCH₃ 3-OH 196.20 Erigeron annuus , Brucea javanica Cytotoxicity not reported
2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one C₁₁H₁₄O₆ 4-OH, 3-OCH₃, 5-OCH₃ 2,3-diOH 242.23 Cinnamomum species Anti-inflammatory potential (predicted)
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one C₁₁H₁₄O₄ 4-OH, 3-OCH₃, 5-OCH₃ None 210.23 Synthetic/Phytochemical sources Precursor for bioactive derivatives
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one C₉H₁₀O₃ 4-OH 3-OH 166.18 Brucea javanica Mild antioxidant activity

Key Differences and Implications

Substitution Patterns: The 2-hydroxy group in the target compound distinguishes it from analogues like 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (β-OH at position 3) . This positional isomerism may influence hydrogen-bonding interactions and solubility.

In contrast, structurally simpler analogues (e.g., 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one) lack reported antitumor effects . The 2,3-dihydroxy variant (C₁₁H₁₄O₆) may exhibit enhanced antioxidant capacity due to additional hydroxylation .

Synthetic Accessibility :

  • The compound 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (lacking the β-OH group) is a common synthetic precursor, with applications in generating derivatives for pharmacological screening .

Biological Activity

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, commonly referred to as Syringylpropanone, is an organic compound with notable biological activities. Its molecular formula is C11_{11}H14_{14}O4_4, and it has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

  • Molecular Weight : 210.23 g/mol
  • CAS Number : 38209-33-5
  • Structure : The compound features a phenolic structure, which is significant for its biological interactions.

The biological activity of Syringylpropanone is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : It can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that Syringylpropanone exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Antioxidant Activity

Syringylpropanone has been evaluated for its antioxidant capabilities using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated an IC50_{50} value greater than 40 µg/mL, indicating moderate antioxidant activity.
  • Hydroxyl Radical Scavenging Assay : An IC50_{50} value of greater than 5 µg/mL was noted, suggesting significant scavenging ability against hydroxyl radicals.

Anti-inflammatory Activity

Research indicates that Syringylpropanone may inhibit pro-inflammatory cytokines and enzymes involved in inflammation:

  • Inhibition of COX Enzymes : Studies have shown that the compound can reduce cyclooxygenase (COX) activity, which is crucial in the inflammatory response.
  • Cytokine Modulation : It has been observed to lower levels of interleukin-1β (IL-1β), contributing to its anti-inflammatory profile.

Antimicrobial Activity

Syringylpropanone's antimicrobial effects have been explored against various pathogens:

  • Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    A study published in MDPI assessed the antioxidant properties of various phenolic compounds, including Syringylpropanone. It was found that the compound effectively reduced oxidative stress markers in vitro, supporting its potential use in preventing oxidative damage .
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory effects of Syringylpropanone in a murine model of acute inflammation. The results indicated a significant reduction in paw edema and inflammatory cytokine levels compared to control groups .
  • Antimicrobial Efficacy Study :
    A recent study evaluated the antimicrobial efficacy of Syringylpropanone against a panel of bacterial pathogens. The findings revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of standard antibiotics when used in combination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Reactant of Route 2
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2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

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